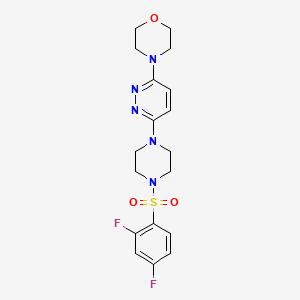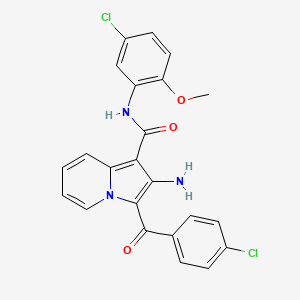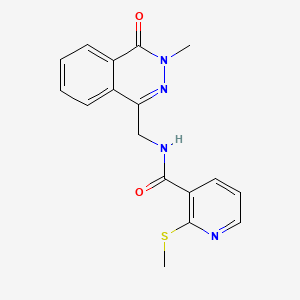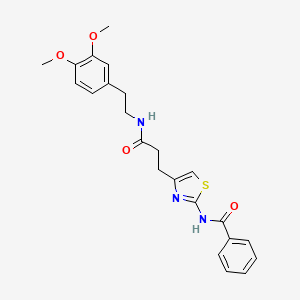
4-(6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with potential applications in various fields. It contains a morpholine ring, a pyridazine ring, and a piperazine ring, which are all connected by various functional groups .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the individual rings, the introduction of the sulfonyl group, and the connection of the rings . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by its three heterocyclic rings and the presence of two fluorine atoms on the phenyl ring . The exact 3D conformation of the molecule can vary depending on the environment and the presence of other molecules.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Glucan Synthase Inhibitors for Antifungal Activity : Compounds structurally related to the specified chemical have been studied for their role as β-1,3-glucan synthase inhibitors, showing significant efficacy in in vivo models of fungal infection. This highlights their potential use in developing new antifungal therapies (Ting et al., 2011) (Zhou et al., 2011).
Antinociceptive Properties : Another research direction explores the antinociceptive (pain-reducing) activity of 3-pyridazinone derivatives, showing potential for the development of new pain management medications (Gokçe et al., 2001).
Material Science and Chemical Synthesis
Ionic Liquid Crystals for Material Science : Research into piperidinium, piperazinium, and morpholinium cations (structural components related to the query compound) has shown these compounds' ability to form ionic liquid crystals, which can be used in various applications, including display technologies and electronic devices (Lava et al., 2009).
Task-Specific Ionic Liquids for Solubilizing Metal Oxides : Studies have also focused on developing task-specific ionic liquids incorporating morpholine and piperazine motifs for the selective dissolution of metal oxides, highlighting the potential industrial applications in recycling and materials processing (Nockemann et al., 2008).
Direcciones Futuras
The future directions for the study of this compound could include a detailed investigation of its synthesis, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its potential therapeutic effects .
Propiedades
IUPAC Name |
4-[6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-14-1-2-16(15(20)13-14)29(26,27)25-7-5-23(6-8-25)17-3-4-18(22-21-17)24-9-11-28-12-10-24/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJAYRUVMBGKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2647998.png)


![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2648001.png)


![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)
![N-[1-(2-Fluorophenyl)-1-methoxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648009.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2648010.png)




![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2648019.png)